N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes two aminoaniline groups attached to an ethyl chain, and a sulfonamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-nitroanilino)ethylamine under basic conditions to form an intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis[2-(4-nitroanilino)ethyl]-4-methylbenzene-1-sulfonamide: A precursor in the synthesis of the target compound.
N,N-Bis[2-(4-hydroxyanilino)ethyl]-4-methylbenzene-1-sulfonamide: A derivative with hydroxyl groups instead of amino groups.
Uniqueness
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
917952-06-8 |
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Molecular Formula |
C23H29N5O2S |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N,N-bis[2-(4-aminoanilino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H29N5O2S/c1-18-2-12-23(13-3-18)31(29,30)28(16-14-26-21-8-4-19(24)5-9-21)17-15-27-22-10-6-20(25)7-11-22/h2-13,26-27H,14-17,24-25H2,1H3 |
InChI Key |
HPLYEZUKPMSKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCNC2=CC=C(C=C2)N)CCNC3=CC=C(C=C3)N |
Origin of Product |
United States |
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